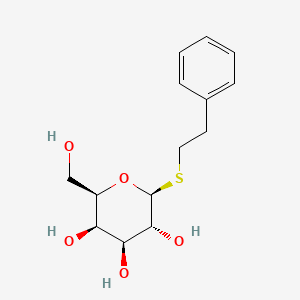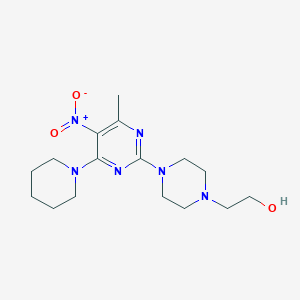
N-(4-bromo-2-methylphenyl)-4-methyloxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-4-methyloxazole-5-carboxamide is a useful research compound. Its molecular formula is C12H11BrN2O2 and its molecular weight is 295.136. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
CCR5 Antagonist Synthesis : A practical synthesis method for an orally active CCR5 antagonist, which includes the use of N-(4-bromo-2-methylphenyl)-4-methyloxazole-5-carboxamide, was developed (Ikemoto et al., 2005).
Antitumor Agent Synthesis : The synthesis of nitrogen heterocycles bearing the N-(p-bromophenyl) carboxamide moiety, including the N-(4-bromophenyl)-5-thioxo-1,3,4-oxadiazole-2-carboxamide, showed potent cytotoxic activity against MCF-7 cell line (Bakare, 2021).
Photophysical Properties : The study of the synthesis, crystal structures, and photophysical properties of N-arylthiazole-5-carboxamides, including derivatives of 2-bromo-4-methyl-N-arylthiazole-5-carboxamides, provided insights into their absorption and fluorescence properties (Miryala et al., 2019).
Oxazole Synthesis : A study on the synthesis of 2-phenyl-4,5-substituted oxazoles, involving copper-catalyzed cyclization of enamides, also provides insights relevant to derivatives of this compound (Kumar et al., 2012).
Antitumor Activity : The compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, related in structure, was synthesized and found to inhibit the proliferation of some cancer cell lines (Hao et al., 2017).
Chemical Synthesis and Structural Analysis
Pteridine Studies : The conversion of 2-aminopyrazine-3-carboxamide derivatives into various pteridin-4-ones, which is related to the synthesis pathways involving this compound, was explored (Albert, 1979).
Synthesis of Soluble Epoxide Hydrolase Inhibitors : The discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase involved compounds structurally related to this compound (Thalji et al., 2013).
Enantioselective Synthesis : Enantioselective synthesis involving methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, a compound related to the chemical of interest, was investigated for its optical purity and yield (Magata et al., 2017).
Biological Applications
Anti-Inflammatory and Analgesic Activities : A study on the synthesis of new carboxamides derived from the imidazo[2,1-b]thiazole skeleton, carrying the biologically active benzoxazole group, investigated their anti-inflammatory and analgesic activities (Can et al., 2021).
Inhibition of Blood Platelet Aggregation : The synthesis of methyl 5-substituted oxazole-4-carboxylates and their conversion into carboxylic acids and carboxamides, related to this compound, showed inhibitory activity on blood platelet aggregation (Ozaki et al., 1983).
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-5-9(13)3-4-10(7)15-12(16)11-8(2)14-6-17-11/h3-6H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALMBUXFSMBWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=C(N=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenoxypropanamide](/img/structure/B2484564.png)
![(3-Bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2484565.png)

![(2E)-3-[(2-ethylphenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2484567.png)

![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2484569.png)





![Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate](/img/structure/B2484579.png)
![2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2484580.png)

